2-[(2-Methylpyrazol-3-yl)methoxy]-1-[2-(1,2,4-oxadiazol-3-yl)piperidin-1-yl]ethanone
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Overview
Description
2-[(2-Methylpyrazol-3-yl)methoxy]-1-[2-(1,2,4-oxadiazol-3-yl)piperidin-1-yl]ethanone is a complex organic compound that has garnered interest in various scientific fields due to its unique structural features and potential applications. This compound consists of a pyrazole ring, an oxadiazole ring, and a piperidine ring, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-Methylpyrazol-3-yl)methoxy]-1-[2-(1,2,4-oxadiazol-3-yl)piperidin-1-yl]ethanone typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic conditions.
Attachment of the Methoxy Group: The methoxy group is introduced via a nucleophilic substitution reaction using methanol and a suitable leaving group.
Formation of the Oxadiazole Ring: The oxadiazole ring is synthesized by cyclization of a hydrazide with an appropriate carboxylic acid derivative.
Formation of the Piperidine Ring: The piperidine ring is typically formed through a reductive amination reaction involving a ketone and an amine.
Final Coupling: The final step involves coupling the pyrazole, oxadiazole, and piperidine intermediates under suitable conditions, such as using a coupling reagent like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the implementation of green chemistry principles to minimize waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
2-[(2-Methylpyrazol-3-yl)methoxy]-1-[2-(1,2,4-oxadiazol-3-yl)piperidin-1-yl]ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce any double bonds or functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the rings, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C)
Substitution: Halogenating agents (e.g., N-bromosuccinimide), nucleophiles (e.g., sodium methoxide)
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or ketones, while reduction may result in alcohols or alkanes.
Scientific Research Applications
2-[(2-Methylpyrazol-3-yl)methoxy]-1-[2-(1,2,4-oxadiazol-3-yl)piperidin-1-yl]ethanone has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, or anticancer properties.
Medicine: Explored for its potential therapeutic effects, including as a drug candidate for various diseases.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 2-[(2-Methylpyrazol-3-yl)methoxy]-1-[2-(1,2,4-oxadiazol-3-yl)piperidin-1-yl]ethanone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. For example, it may inhibit certain enzymes involved in metabolic pathways, thereby exerting its biological effects.
Comparison with Similar Compounds
Similar Compounds
2-Methylpyrazole: Shares the pyrazole ring but lacks the oxadiazole and piperidine rings.
1,2,4-Oxadiazole: Contains the oxadiazole ring but lacks the pyrazole and piperidine rings.
Piperidine: Contains the piperidine ring but lacks the pyrazole and oxadiazole rings.
Uniqueness
2-[(2-Methylpyrazol-3-yl)methoxy]-1-[2-(1,2,4-oxadiazol-3-yl)piperidin-1-yl]ethanone is unique due to the combination of its three distinct rings, which confer specific chemical and biological properties not found in simpler analogs. This structural complexity allows for a wide range of applications and interactions with various molecular targets.
Properties
IUPAC Name |
2-[(2-methylpyrazol-3-yl)methoxy]-1-[2-(1,2,4-oxadiazol-3-yl)piperidin-1-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N5O3/c1-18-11(5-6-16-18)8-21-9-13(20)19-7-3-2-4-12(19)14-15-10-22-17-14/h5-6,10,12H,2-4,7-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VFXLJKYKWAKVRT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)COCC(=O)N2CCCCC2C3=NOC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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